molecular formula C13H23NOSi B8479467 3-(Tert-butyldimethylsilyloxymethyl)aniline

3-(Tert-butyldimethylsilyloxymethyl)aniline

Cat. No.: B8479467
M. Wt: 237.41 g/mol
InChI Key: VLODOLKTCMEMIT-UHFFFAOYSA-N
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Description

3-(Tert-butyldimethylsilyloxymethyl)aniline is a useful research compound. Its molecular formula is C13H23NOSi and its molecular weight is 237.41 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H23NOSi

Molecular Weight

237.41 g/mol

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline

InChI

InChI=1S/C13H23NOSi/c1-13(2,3)16(4,5)15-10-11-7-6-8-12(14)9-11/h6-9H,10,14H2,1-5H3

InChI Key

VLODOLKTCMEMIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-aminobenzyl alcohol (2.00 g, 16.2 mmol) and tert-butyldimethylsilyl chloride (2.90 g, 19.4 mmol) in CH2Cl2 (32.5 mL) was added triethylamine (7.45 mL, 53.5 mmol). The reaction mixture was stirred for 18 hours at ambient temperature and was then partitioned between ethyl acetate and H2O. The organic phase was washed twice with H2O, twice with brine, dried over MgSO4, filtered, and concentrated in vacuo. 3-(O-t-butyldimethylsilyloxymethyl)aniline (2.18 g, 57%) was obtained as a yellow oil by chromatography on silica gel (30% ethyl acetate/hexane). 1H NMR (300 MHz, CDCl3) δ7.10 (1H, t, J=7.5 Hz), 6.67-6.72 (2H, m), 6.56 (1H, br d, J=7.5 Hz), 4.66 (2H, s), 3.63 (2H, br s), 0.94 (9H, s), 0.09 (6H, s). MS m/e 238 (M+H)+, 255 (M+NH4)30 .
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
7.45 mL
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-aminobenzyl alcohol (2.00 g, 16.2 mmol) and tertbutyldimethylsilyl chloride (2.90 g, 19.4 mmol) in CH2Cl2 (32.5 mL) was added triethylamine (7.45 mL, 53.5 mmol). The reaction mixture was stirred for 18 hours at ambient temperature and was then partitioned between ethyl acetate and H2O. The organic phase was washed twice with H2O, twice with brine, dried over MgSO4, filtered, and concentrated in vacuo. 3-(O-t-butyldimethylsilyloxymethyl)aniline (2.18 g, 57%) was obtained as a yellow oil by chromatography on silica gel (30% ethyl acetate/hexane). 1H NMR (300 MHz, CDCl3) δ7.10 (1H, t, J=7.5 Hz), 6.67-6.72 (2H, m), 6.56 (1H, br d, J=7.5 Hz), 4.66 (2H, s), 3.63 (2H, br s), 0.94 (9H, s), 0.09 (6H, s). MS m/e 238 (M+H)+, 255 (M+NH4)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
7.45 mL
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 1.00 g (8.1 mmol) of 3-hydroxymethylaniline in 25 mL of DMF was added 0.61 g (8.9 mmol) of imidazole and 1.35 g (8.9 mmol) of tert-butyldimethylsilyl chloride. The reaction was stirred at room temperature for 18 h and poured into 12 volumes of water. The product was extracted with ether and the combined organic layers were washed successively with water and brine, dried over sodium sulfate, filtered and concentrated to a golden oil. The oil was purified by flash chromatography eluting with a 20% ethyl acetate/hexanes mixture to give 1.2 g (62%) of the title compound as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

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